

5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile

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Compound of Interest

Compound Name: 5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile

Cat. No.: B8000278

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5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile: A Comprehensive Technical Guide on Synthesis, Characterization, and Applications in Medicinal Chemistry

Executive Summary

In modern drug discovery and agrochemical development, bifunctional chemical intermediates are critical for constructing complex molecular architectures. This compound is a versatile building block characterized by a halogenated aromatic ring tethered to a flexible five-carbon aliphatic nitrile chain[1]. As a Senior Application Scientist, I provide a field-proven guide to the physicochemical properties, mechanistic synthesis, and downstream applications of this compound.

Chemical Identity & Physicochemical Profiling

The structural architecture of 5-(4-chloro-2-fluorophenoxy)pentanenitrile is strategically designed for medicinal chemistry. The 4-chloro-2-fluorophenoxy group is known for its ability to undergo cytochrome P450-mediated oxidation[2]. Simultaneously, the pentanenitrile chain acts as a flexible spacer ending in a cyano group, which serves as a

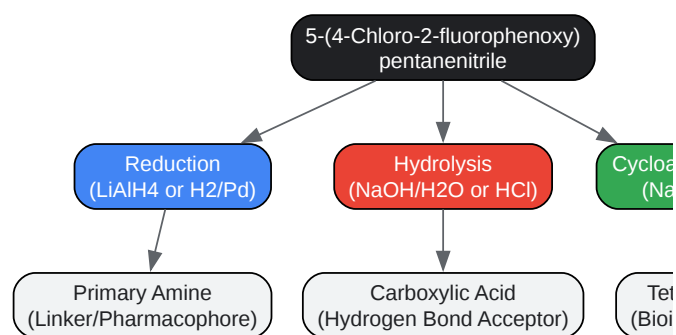
Table 1: Key Chemical and Structural Properties

Property	Value / Description
IUPAC Name	5-(4-chloro-2-fluorophenoxy)pentanenitrile
CAS Registry Number	1443333-47-8[1]
Molecular Formula	C ₁₁ H ₁₁ ClFNO
Molecular Weight	227.66 g/mol [4]
Structural Features	Halogenated aryl ether, aliphatic nitrile
Primary Function	Bifunctional intermediate / Lipophilic linker

Strategic Role in Drug Development

The utility of 5-(4-chloro-2-fluorophenoxy)pentanenitrile is heavily documented in recent pharmaceutical patents. The compound is primarily utilized to improve drug affinity and membrane permeability.

- Sodium Channel Blockers:** The moiety has been incorporated into pyrimidine derivatives designed as sodium channel blockers for the treatment of Nav channels.
- GLP-1 Receptor Agonists:** In the development of heterocyclic GLP-1 agonists for metabolic disorders, similar 4-chloro-2-fluorophenoxy derivatives are used.
- Prokineticin Receptor Antagonists:** Sulfonyl piperidine derivatives utilizing this structural motif have been patented for treating prokineticin-mediated conditions.



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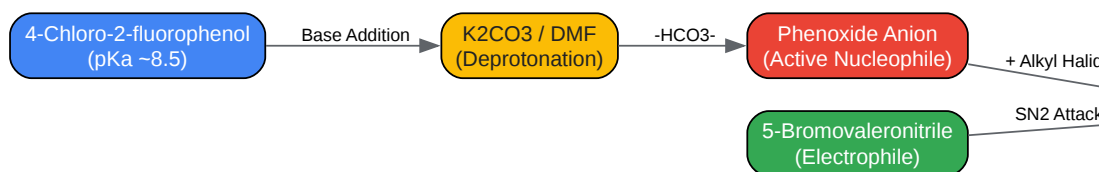
Fig 1: Downstream functionalization pathways of the pentanenitrile moiety.

Synthetic Methodology: The Williamson Ether Synthesis

The most efficient, scalable, and atom-economical route to synthesize 5-(4-chloro-2-fluorophenoxy)pentanenitrile is via the Williamson Ether Synthesis. 4-chloro-2-fluorophenol attacks the electrophilic carbon of 5-bromovaleronitrile[3].

Mechanistic Causality & Reagent Selection

- Nucleophile Precursor: 4-Chloro-2-fluorophenol. The electron-withdrawing nature of the ortho-fluoro and para-chloro groups increases the acidity of unsubstituted phenol.
- Electrophile: 5-Bromovaleronitrile is preferred over 5-chlorovaleronitrile. The bromide ion is a superior leaving group due to its larger size and polarizability.
- Base: Potassium carbonate (K_2CO_3) is the optimal base. It is strong enough to quantitatively deprotonate the phenol but mild enough to prevent the nitrile from being hydrolyzed.
- Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). As polar aprotic solvents, they solvate the potassium cation but leave the phenoxide accelerating the S_N2 reaction[7].



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Fig 2: Williamson ether synthesis workflow and S_N2 mechanistic pathway.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating; visual cues and specific extraction steps ensure the integrity of the product at each phase[3].

Materials Required:

- 4-Chloro-2-fluorophenol (1.0 equiv, ~10 mmol)
- 5-Bromovaleronitrile (1.1 equiv, ~11 mmol)
- Anhydrous K_2CO_3 (1.5 equiv, ~15 mmol)
- Anhydrous DMF (20 mL)
- Ethyl Acetate (EtOAc) and Brine for extraction

Procedure:

- Deprotonation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-fluorophenol and anhydrous DMF. The mixture will turn slightly yellow/orange as the phenoxide anion forms. Stir at room temperature for 30 minutes.
- Alkylation: Add 5-bromovaleronitrile dropwise via syringe over 5 minutes.
- Heating & Monitoring: Heat the reaction mixture to 80 °C using an oil bath. Stir for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography. Disappearance of the lower-R_f phenol spot indicates completion.
- Quenching & Extraction: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 100 mL of ice-cold distilled water. Extract with EtOAc (3 x 50 mL).
- Washing: Wash the combined organic layers with 1M NaOH (20 mL) to remove any unreacted phenol, followed by copious amounts of water (3 x 50 mL).
- Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude oil via silica gel flash column chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc) to yield 5-(4-chloro-2-fluorophenoxy)pentanenitrile.

Analytical Characterization Standards

To confirm the successful synthesis and purity of 5-(4-chloro-2-fluorophenoxy)pentanenitrile, the following analytical signatures should be verified:

- ¹H NMR (CDCl₃, 400 MHz):
 - δ 6.80 - 7.15 ppm (m, 3H): Aromatic protons of the 4-chloro-2-fluorophenyl ring. The coupling constants will reflect ortho/meta splitting complications.
 - δ 4.05 ppm (t, J = 6.0 Hz, 2H): The -CH₂-O- protons. The electronegativity of the oxygen strongly deshields these protons.
 - δ 2.45 ppm (t, J = 7.0 Hz, 2H): The -CH₂-CN protons. Deshielded by the anisotropic effect of the cyano group.
 - δ 1.80 - 1.95 ppm (m, 4H): The internal methylene protons of the pentane chain.
- FT-IR Spectroscopy: Look for a sharp, distinct absorption band at ~2245 cm⁻¹, which is the hallmark stretching frequency of the aliphatic C≡N (nitrile).
- LC-MS (ESI+): Expected [M+H]⁺ peak at m/z 228.1. A characteristic M+2 isotope peak at m/z 230.1 will be present at ~33% intensity relative to the base peak.

References

- Sigma-Aldrich. "5-(4-CHLORO-2-FLUORO-PHENOXY)PENTANENITRILE". sigmaaldrich.com. Available at: [https://vertexaisearch.cloud.google.com/redirect/AUZIYQGHtXiB0bvqdsfUnyFk0GQJqIfyHYPCOMSJi6URKEDhvPboik76Jqik1eSBC9Gz2i6tfe1BRWTEH8h3wA7FFoRhZBgx6sA6jLTi6TeCZ7HPgdYzjUiQkGNMdlVvhdYz1nAEhNjzQH3qFeS_QXCm-xtc-q3Rft7DXxwVnS2IIGD3TJAda8_ujtMKtJ3FWM1qbuAKwO1TB6ORRhQwBcFW]
- BLDpharm. "1443351-13-0 | 5-(3-Chloro-4-fluorophenoxy)pentanenitrile". bldpharm.com. Available at: [https://vertexaisearch.cloud.google.com/grou2yVA4LdxUg7YI3pcA1wgaw3XmO1gcrpBbTTDdunDsqYZNTczBWpz2958NdDKjGew78ArTvEk-0IJNjq_psRtc5TilSKhQZ8S0KPL4IKvGyAbD42M1]
- Google Patents. "US10774050B2 - Pyrimidines as sodium channel blockers". google.com. Available at: [https://vertexaisearch.cloud.google.com/redirect/AUZIYQHphoEuleTPzkL2KID16QOoLcW98n2kasi2EQjLVEqAlfM4DkZfTGODaSiO31pK_SQgKgkAXns6NUIzKnLtQRz4jQ8Clu6h9Ue3Sd]
- Google Patents. "US11926626B2 - Heterocyclic GLP-1 agonists". google.com. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQAvaZNoVAQyZzDDGN7WJKOabsOlZvgU9oFyrMWiUoP6Ajrjfh7fPOK9_v1I38u7_P4iugtE95D47dFy1XsEGILEXt4z7MTwfA81]
- Google Patents. "US10167273B2 - Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases". google.com. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQZvWisZrDY5lIKwRhqgkLD08zWo11pbjvkMEHLU17YTHG3JWKLTCIWdvlLOW5U4P_UMGfbaXYO8Ask1tN16huhzWYTPg8lpv]
- ThermoFisher. "Aldrich FT-IR Collection Edition II". thermofisher.com. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/WGJMDHtW5LkVj0sqLtoOCLzyKw2hYLElOQ9Dustc7HZZ2I3NJXdvsWNxLSkDCC60XFGa5nceoPL53kNN09aH1p1YkKWw1RL3hUFQY9Gc-U8]
- MSU Chemistry. "Alcohol Reactivity - Preparation of Ethers". msu.edu. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/l2uQccY7ub76gORYrOwckKmmZJKGuZ_ot5SyZQyQh0FPrqwGktQignCusv1Fxdd3Qj18ldu65dzezHee5e5UulGRjS4fuedUvCUkCEMn2h13]
- BenchChem. "Application Notes and Protocols for Nucleophilic Substitution Reactions". benchchem.com. Available at: [https://vertexaisearch.cloud.redirect/AUZIYQE2CbVhSFB6vi0uiSag26JLCQ7yP14CWJmK75MYR2LnmBFpu-7NpPakdgc_GV1GCR31xzoA0QSKWEmCKSw3zc1SiX6TffAtQDuSSEWFglgr3bqTfygofpskhAuCvXGo004a4ZZn6RIVMbxECwcl7N9nyMrHOltFbFM3FjTmZaYnj-64F9-jsDlb6o2Z5SbUy6Qzv]

- ChemBuyersGuide. "Apollo Scientific Ltd - 5-BROMOVALERONITRILE". chembuyersguide.com. Available at:[https://vertexaisearch.cloud.google.c Qk9SbgfrG72P7_JObT1JxcSuzfaaaCNr_4ZVWw9mW0cmBhuGtVWSY-_dmEVuM35vZVrLOG65k6MzS2_wpedYTf-wmHxtwlsEdbGowPYcxMxNk

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Sources

1. 1443351-13-0|5-(3-Chloro-4-fluorophenoxy)pentanenitrile|BLDpharm [bldpharm.com]
 2. US10774050B2 - Pyrimidines as sodium channel blockers - Google Patents [patents.google.com]
 3. pdf.benchchem.com [pdf.benchchem.com]
 4. 4 pentanenitrile | Sigma-Aldrich [sigmaaldrich.com]
 5. US11926626B2 - Heterocyclic GLP-1 agonists - Google Patents [patents.google.com]
 6. US10167273B2 - Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases - Google Patents [patents.google.com]
 7. Alcohol Reactivity [www2.chemistry.msu.edu]
 8. Alcohol Reactivity [www2.chemistry.msu.edu]
 9. documents.thermofisher.com [documents.thermofisher.com]
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